
3-Amino-2-sulfopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It has been identified as an endogenous molecule in the human brain and is present in the cerebrospinal fluid (csf) of patients with alzheimer’s disease and other neurodegenerative brain diseases . This suggests that it may interact with targets in the central nervous system.
Pharmacokinetics
The pharmacokinetics of 3-Amino-2-sulfopropanoic acid have been studied in the context of its role as a metabolite of tramiprosate and its prodrug ALZ-801 . It has been found to display 100% oral bioavailability and 25% brain penetration in rat studies, indicating that the metabolite is well absorbed and crosses the blood-brain barrier .
Result of Action
As an endogenous molecule in the human brain, it may play a role in normal brain function and could potentially influence the progression of neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
3-Amino-2-sulfopropanoic acid is a short molecule that features a carboxylic acid, a sulfonate group, and a primary amine . The carboxylic acid and the primary amine are free to link this molecule to larger structures while the sulfonate group provides high water solubility to this aliphatic compound
Cellular Effects
It is known that the molecule is an endogenous substance in the human brain and present in the cerebrospinal fluid (CSF) of patients with Alzheimer’s disease and other neurodegenerative brain diseases . It is suggested that it may have a potential protective role in aging human brains and in Alzheimer’s disease .
Molecular Mechanism
It is known that it is the primary metabolite of tramiprosate and its prodrug ALZ-801 in humans . In vitro studies revealed a multi-ligand interaction of this compound with monomeric Aβ42 that inhibits the aggregation of Aβ42 into small oligomers .
Temporal Effects in Laboratory Settings
It is known that the molecule is well absorbed and crosses the blood–brain barrier .
Metabolic Pathways
It is known that it is the primary metabolite of tramiprosate and its prodrug ALZ-801 in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-sulfopropanoic acid can be synthesized through several methods. One common approach involves the reaction of alanine with sulfur trioxide or sulfuric acid, leading to the sulfonation of the alanine molecule. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the proper formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize sulfur trioxide or sulfuric acid in combination with alanine under controlled conditions to achieve high yields of the desired product. The reaction is usually carried out in specialized reactors designed to handle the corrosive nature of the reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-sulfopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted amino acids.
Scientific Research Applications
Chemical Properties and Structure
3-Amino-2-sulfopropanoic acid features a carboxylic acid group, a sulfonate group, and a primary amine. Its structure allows it to participate in various chemical reactions, making it useful as a building block in organic synthesis. The compound is notable for its role in metabolic pathways and enzyme interactions, particularly in relation to cysteine metabolism.
Biochemical Research
This compound is utilized as an internal standard for amino acid analysis. It serves as a competitive inhibitor of the bacterial aspartate-alanine antiporter (AspT), which is crucial for studying amino acid transport mechanisms across cell membranes .
Neurobiology
Recent studies have highlighted the role of this compound as an endogenous metabolite in the human brain. It has been identified in cerebrospinal fluid (CSF) samples from patients with Alzheimer's disease, suggesting its potential in neurodegenerative disease research . The compound exhibits anti-aggregation properties against amyloid-beta oligomers, which are implicated in Alzheimer's pathology. In vitro studies indicate that it can inhibit the aggregation of amyloid-beta42 into small oligomers, providing a potential therapeutic avenue for Alzheimer's treatment .
Pharmacological Applications
As a metabolite of tramiprosate (ALZ-801), this compound has been investigated for its pharmacokinetic properties. It displays excellent oral bioavailability and can cross the blood-brain barrier effectively. This characteristic positions it as a candidate for developing treatments for cognitive impairments associated with neurodegenerative diseases.
Case Study 1: Neuroprotective Effects
A study involving lumbar CSF samples from patients with cognitive deficits demonstrated that this compound concentrations were significantly higher in patients treated with tramiprosate compared to drug-naïve individuals. This suggests that elevated levels of this metabolite may correlate with improved cognitive function and neuroprotection against amyloid toxicity .
Case Study 2: Synthesis and Utilization
Research on the synthesis of this compound through paired electrolysis methods yielded high purity and yield rates (over 98% purity and 90% yield). This efficient synthesis method facilitates its use in high-throughput technologies for DNA sequencing and other genomic applications .
Data Table: Applications Overview
Application Area | Description | Key Findings/Notes |
---|---|---|
Biochemical Research | Internal standard for amino acid analysis | Used in studying amino acid transport mechanisms |
Neurobiology | Role as an endogenous metabolite in the brain | Inhibits amyloid-beta aggregation; present in CSF |
Pharmacology | Metabolite of tramiprosate; potential therapeutic agent | High oral bioavailability; crosses blood-brain barrier |
Chemical Synthesis | Building block for complex organic molecules | Synthesized efficiently via paired electrolysis |
Comparison with Similar Compounds
L-Cysteic acid: Another sulfonic acid derivative of an amino acid, known for its role in metabolic pathways.
Taurine: A sulfonic acid-containing compound with various physiological functions.
Homotaurine: A compound similar to taurine, studied for its potential neuroprotective effects.
Uniqueness: 3-Amino-2-sulfopropanoic acid is unique due to its specific structure, which allows it to interact with beta-amyloid monomers and inhibit their aggregation. This property distinguishes it from other similar compounds and highlights its potential therapeutic applications in neurodegenerative diseases.
Biological Activity
3-Amino-2-sulfopropanoic acid, also known as cysteic acid or 3-sulfoalanine, is an amino sulfonic acid that plays a significant role in various biological processes. This compound is a structural analogue of cysteine and is involved in several metabolic pathways, particularly in the synthesis of taurine. Its biological activity has been studied across different organisms, including humans, and it exhibits various enzymatic interactions that contribute to its physiological roles.
- Molecular Formula : C₃H₇NO₅S
- Molecular Weight : 155.16 g/mol
- CAS Number : 104-14-1
- IUPAC Name : 2-amino-3-sulfopropanoic acid
Metabolic Pathways
This compound is primarily involved in the metabolism of taurine and hypotaurine. It can be converted into taurine through the action of specific enzymes:
- Cysteine Sulfinic Acid Decarboxylase : This enzyme catalyzes the decarboxylation of cysteine sulfinic acid to produce taurine.
- Glutamate Decarboxylase : This enzyme also facilitates the conversion of cysteic acid to taurine, indicating its role in neurotransmitter synthesis and regulation .
Biological Functions
The biological activity of this compound includes:
- Neurotransmitter Regulation : It acts as an agonist at metabotropic glutamate receptors (mGluRs), influencing excitatory neurotransmission and potentially modulating synaptic plasticity .
- Inhibition of Taurine Uptake : Studies have shown that cysteic acid significantly reduces [3H]taurine uptake in cultured neurons, suggesting a regulatory role in taurine transport mechanisms .
- Anti-inflammatory Effects : Some derivatives of cysteic acid have demonstrated anti-inflammatory properties, which may have implications for therapeutic applications in inflammatory diseases .
Enzymatic Interactions
The compound participates in various enzymatic reactions:
Enzyme | Reaction | Significance |
---|---|---|
Cysteine Sulfinic Acid Decarboxylase | Cysteic Acid → Taurine + CO₂ | Key step in taurine biosynthesis |
Glutamate Decarboxylase | Cysteic Acid → Taurine + CO₂ | Involvement in GABA synthesis |
Aspartate Aminotransferase | Cysteic Acid + Oxoglutarate → 3-Sulfopyruvic Acid + L-Glutamic Acid | Amino acid metabolism |
These interactions highlight the compound's importance in amino acid metabolism and neurotransmitter synthesis.
Case Studies
-
Taurine Synthesis in Neurodegenerative Models :
A study investigating the role of cysteic acid in neurodegenerative models found that its administration could modulate taurine levels, potentially offering neuroprotective effects against excitotoxicity . -
Inflammation and Immune Response :
Research has indicated that cysteic acid derivatives can influence inflammatory pathways, suggesting potential therapeutic roles in conditions characterized by chronic inflammation .
Properties
IUPAC Name |
3-amino-2-sulfopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOAYWZEYNFQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.